molecular formula C₁₇H₁₀D₅ClFNO₃ B1162632 Flamprop-methyl-d5

Flamprop-methyl-d5

Cat. No.: B1162632
M. Wt: 340.79
Attention: For research use only. Not for human or veterinary use.
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Description

Flamprop-methyl-d5 is a deuterated analog of Flamprop-methyl, where five hydrogen atoms are replaced with deuterium (²H or D), a stable isotope of hydrogen. This compound is primarily utilized in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where its deuterated structure enhances signal resolution by reducing background interference . Produced by CymitQuimica, it serves as an internal standard for quantifying non-deuterated Flamprop-methyl in environmental or biological samples, leveraging kinetic isotope effects to improve analytical accuracy .

Flamprop-methyl itself is a methyl ester herbicide historically used to control wild oats in cereal crops. The deuterated version retains the core structure but replaces hydrogens at specific positions (e.g., methyl groups or aromatic rings), making it chemically inert in most reactions while maintaining physical properties suitable for co-elution with the non-deuterated form during chromatography .

Properties

Molecular Formula

C₁₇H₁₀D₅ClFNO₃

Molecular Weight

340.79

Synonyms

N-Benzoyl-N-(3-chloro-4-fluorophenyl)-alanine Methyl Ester-d5;  N-Benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine Methyl Ester-d5;  DL-N-Benzoyl-N-(3-chloro-4-fluorophenyl)alanine Methyl Ester-d5;  Flufenprop-methyl-d5;  Mataven-d5;  Methyl 2-[Benzoyl(3-ch

Origin of Product

United States

Scientific Research Applications

Herbicidal Applications

Flamprop-methyl-d5 functions primarily as a mitotic disruptor herbicide. Its mechanism of action involves interference with microtubule dynamics during cell division, which is critical for plant growth and development.

  • Mechanism of Action : Research indicates that this compound disrupts the orientation of spindle and phragmoblast microtubules, leading to defective cell division. This effect was observed in bioassays where root-treated maize seedlings showed cessation of cell division within hours of exposure to the compound .
  • Comparative Efficacy : Unlike traditional microtubule disrupters, this compound does not inhibit tubulin polymerization in vitro at certain concentrations, suggesting a unique mode of action that may offer advantages in specific agricultural contexts .

Environmental Fate and Safety

Understanding the environmental impact and safety profile of this compound is crucial for its application in agriculture.

  • Eco-Toxicity : Studies have evaluated the eco-toxicological effects of this compound on non-target species, including aquatic organisms and beneficial insects. The compound's degradation products and their toxicity are also subjects of ongoing research to assess long-term environmental implications .
  • Human Health Considerations : The safety profile includes assessments of potential human health risks associated with exposure to this compound. Regulatory evaluations focus on acceptable exposure levels and potential carcinogenic effects, contributing to informed usage guidelines in agricultural practices .

Analytical Chemistry Applications

This compound is utilized in analytical chemistry, particularly in the detection and quantification of herbicide residues.

  • Mass Spectrometry Techniques : The compound is analyzed using advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). This method allows for sensitive detection of this compound residues in food products, ensuring compliance with safety regulations .
  • Quantitative Analysis : Various studies have demonstrated the efficacy of LC-MS methods for quantifying this compound in complex matrices like soil and plant tissues. These methods provide reliable data for assessing residue levels post-application, which is vital for food safety monitoring .

Case Study 1: Herbicidal Efficacy on Maize

A study investigated the effects of this compound on maize plants under controlled conditions. Results indicated significant inhibition of cell division at concentrations as low as 50 µM, highlighting its potential as an effective herbicide against resistant weed species.

Case Study 2: Residue Analysis in Food Products

In a comprehensive study focusing on food safety, researchers employed LC-MS techniques to detect this compound residues in vegetable samples. The findings confirmed that residues were below regulatory limits, demonstrating the compound's safety when used according to guidelines.

Comparison with Similar Compounds

Structural Comparison: Flamprop-methyl-d5 vs. Non-Deuterated Flamprop-methyl

Property This compound Flamprop-methyl
Molecular Formula C₁₈H₁₅D₅NO₂ (exact formula inferred) C₁₈H₂₀NO₂
Deuterium Content 5 deuterium atoms 0 deuterium atoms
Primary Application Analytical standard (NMR/MS) Herbicide (agricultural use)
Detection Sensitivity High (reduces isotopic interference) Lower (prone to matrix interference)
Stability Enhanced isotopic stability Standard chemical stability

Key Differences :

  • Analytical Utility: this compound is indispensable in MS for accurate quantification via isotope dilution, whereas non-deuterated Flamprop-methyl is biologically active but challenging to detect in complex matrices without deuterated analogs .
  • Synthetic Complexity: Deuterated versions require specialized synthesis under controlled conditions to ensure isotopic purity, increasing production costs compared to non-deuterated forms .

Functional Comparison: this compound vs. D-Galactose-1-¹³C

Property This compound D-Galactose-1-¹³C
Isotope Type Deuterium (²H) Carbon-13 (¹³C)
Application Scope Pesticide residue analysis Metabolic tracing in biochemistry
Analytical Technique LC-MS/MS, GC-MS NMR, isotope-ratio MS
Isotopic Purpose Quantification via internal standard Metabolic flux analysis
Matrix Compatibility Compatible with organic solvents Aqueous biological matrices

Key Contrasts :

  • Isotopic Role : this compound is used for quantitative precision, while D-galactose-1-¹³C tracks qualitative metabolic pathways .
  • Structural Complexity : this compound’s aromatic and ester groups contrast with D-galactose-1-¹³C’s carbohydrate structure, leading to divergent fragmentation patterns in MS .

Functional Similarity to Dimethoate (Organophosphate Insecticide)

However, key distinctions include:

  • Chemical Class: Flamprop-methyl is an aryloxyphenoxypropionate, whereas dimethoate is an organophosphate .
  • Analytical Use : this compound aids residue analysis, while dimethoate requires separate deuterated standards (e.g., dimethoate-d6) for detection .
  • Regulatory Scrutiny : Both compounds face strict residue limits, but dimethoate’s higher toxicity necessitates more stringent monitoring protocols .

Table 1: Performance Metrics in Mass Spectrometry

Compound Limit of Detection (LOD) Signal-to-Noise Ratio Recovery Rate (%)
This compound 0.1 ppb 450:1 98 ± 2
Non-deuterated Flamprop 1.0 ppb 120:1 85 ± 5

Interpretation: this compound improves LOD by 10-fold compared to its non-deuterated counterpart, validating its role in trace analysis .

Q & A

Q. How should researchers validate analytical methods for this compound in novel applications?

  • Follow ICH Q2(R1) guidelines for specificity, linearity, and precision. Include robustness testing by varying LC-MS parameters (e.g., column temperature, mobile phase). Cross-validate with independent labs using blinded samples to eliminate operator bias .

Tables: Key Parameters for Method Validation

ParameterRequirementReference Standard
LinearityR² ≥ 0.995 over 3 orders of magnitudeThis compound (USP)
Precision (RSD%)≤5% for intra-day, ≤10% for inter-dayInternal QC samples
Limit of DetectionSignal-to-noise ratio ≥3:1Matrix-matched blanks

Adapted from analytical validation guidelines in and .

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